Product packaging for (S)-3-amino-2-phenylpropan-1-ol(Cat. No.:)

(S)-3-amino-2-phenylpropan-1-ol

Cat. No.: B12965131
M. Wt: 151.21 g/mol
InChI Key: DIVZNCUPEGZSEI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-Amino-2-phenylpropan-1-ol (CAS Registry Number: 82769-76-4 ) is a chiral amino alcohol of significant interest in organic and medicinal chemistry. Its molecular formula is C9H13NO, with a molecular weight of 151.21 g/mol . This compound serves as a versatile and valuable chiral building block (synthon) for the asymmetric synthesis of more complex molecules . Its structure, featuring both amino and hydroxyl functional groups on a chiral backbone, makes it a key precursor in the development of pharmaceutical intermediates . Researchers utilize this compound in various applications, often as a chiral auxiliary or a starting material for the synthesis of active pharmaceutical ingredients (APIs) . The (S)-enantiomer is particularly valuable for creating stereochemically pure compounds, which is critical in drug discovery due to the distinct biological activities often exhibited by different enantiomers. The related (S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is also available, highlighting its relevance in producing derivative compounds . Safety Information: This compound is classified as hazardous. It can cause severe skin burns and eye damage (H314) , is harmful if swallowed (H302), and may cause skin irritation (H315) and serious eye damage (H318) . It is also suspected of causing specific target organ toxicity through single exposure (H335) . A Safety Data Sheet (SDS) is available for detailed handling and safety protocols . Disclaimer: This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B12965131 (S)-3-amino-2-phenylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2S)-3-amino-2-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1

InChI Key

DIVZNCUPEGZSEI-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CN)CO

Canonical SMILES

C1=CC=C(C=C1)C(CN)CO

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Amino 2 Phenylpropan 1 Ol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer from prochiral starting materials, minimizing the need for resolving racemic mixtures. This is often achieved through the use of chiral catalysts or reagents that can influence the stereochemical outcome of a reaction.

Catalytic Asymmetric Approaches

Catalytic asymmetric methods are highly sought after due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically enriched product.

The direct introduction of an amino group into a prochiral substrate in a stereocontrolled manner is a powerful strategy. While specific examples for the direct amination to form (S)-3-amino-2-phenylpropan-1-ol are not extensively detailed in the provided results, the general principle of asymmetric amination is well-established. For instance, the first direct catalytic asymmetric alpha-amination of aldehydes using proline as a catalyst has been reported, yielding α-amino aldehydes with excellent enantioselectivities. nih.gov This approach, in principle, could be adapted to precursors of this compound.

A common and effective method for the synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone or other carbonyl-containing precursor. For example, the synthesis of 2-amino-3-phenylpropane-1-ol has been achieved through the reduction of (E)-2-nitro-3-phenylprop-2-en-1-ol using iron in acidic acid, resulting in good yields. rasayanjournal.co.in While this specific example doesn't explicitly state the enantioselectivity for the (S)-isomer, it highlights a viable synthetic route involving the reduction of a prochiral precursor. The asymmetric transfer hydrogenation of certain ketones has also been shown to proceed with high conversion and enantiomeric induction. nih.gov

A hydroboration/imine reduction sequence has also been described for the synthesis of 3-(l-phenylethylamino)-1-propanol with moderate enantioselectivity. kyushu-u.ac.jp This method involves the formation of a chiral five-membered complex that induces the new chirality during the imine reduction step. kyushu-u.ac.jp

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. researchgate.net Proline and its derivatives are common organocatalysts that can facilitate various stereoselective transformations. youtube.com For instance, the proline-catalyzed aldol (B89426) reaction is a well-known method for creating new stereocenters with high control. youtube.com The Baylis-Hillman reaction, often catalyzed by tertiary amines or phosphines, is another organocatalytic method that produces densely functionalized molecules which can be precursors to amino alcohols. rasayanjournal.co.in

Chiral Auxiliary-Driven Synthetic Routes to this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. The use of chiral auxiliaries is a classical and reliable strategy in asymmetric synthesis. e-bookshelf.de For example, the synthesis of conformationally restricted dipeptidic moieties has been achieved using an oxazolidinone as an N-acyliminium precursor, which acts as a chiral auxiliary. nih.gov

Biocatalytic Production of Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. Enzymes like transaminases, lipases, and oxidoreductases are increasingly used for the industrial production of enantiopure compounds. nih.gov

Transaminases are particularly useful for the synthesis of chiral amines by converting a carbonyl substrate into the target amine. nih.gov Lipases have demonstrated exceptionally high activity in the resolution of simple chiral amines. nih.gov Furthermore, multienzyme pathways have been developed for the conversion of L-phenylalanine into enantiomerically pure 2-phenylglycinol and phenylethanolamine, demonstrating the potential of enzymatic cascades for producing valuable chiral amino alcohols. acs.org

Data Tables

Table 1: Asymmetric Reduction of Prochiral Precursors

PrecursorReducing Agent/CatalystProductEnantiomeric Excess (ee) / YieldReference
(E)-2-nitro-3-phenylprop-2-en-1-olFe/acidic acid2-amino-3-phenylpropane-1-ol82% yield rasayanjournal.co.in
3-[(I-phenylethylidene) amino]- propeneIsopinocanpheylborane/diethylzinc3-(l-phenylethylamino)-1-propanolModerate enantioselectivity kyushu-u.ac.jp

Table 2: Chemical Compound Information

Compound NameLinear FormulaCAS NumberMolecular Weight
(S)-(-)-2-Amino-3-phenyl-1-propanolC₆H₅CH₂CH(NH₂)CH₂OH3182-95-4151.21
(E)-2-nitro-3-phenylprop-2-en-1-olNot specifiedNot specifiedNot specified
3-(l-phenylethylamino)-1-propanolNot specifiedNot specifiedNot specified
2-phenylglycinolNot specifiedNot specifiedNot specified
phenylethanolamineNot specifiedNot specifiedNot specified
L-phenylalanineNot specifiedNot specifiedNot specified
ProlineNot specifiedNot specifiedNot specified
Enzyme-Catalyzed Asymmetric Reduction of Ketones

The asymmetric reduction of prochiral ketones is a powerful strategy for producing chiral alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes that facilitate the stereoselective reduction of ketones using a cofactor, typically NAD(P)H. nih.gov These enzymes are categorized into medium-chain dehydrogenases/reductases (MDR) and short-chain dehydrogenases/reductases (SDR). nih.gov

One notable example is the use of (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum. This enzyme, belonging to the SDR family, catalyzes the NADH-dependent reduction of acetophenone (B1666503) to (S)-1-phenylethanol with high enantioselectivity. nih.gov Its application has been extended to the asymmetric reduction of a wide array of 42 prochiral ketones and 11 β-keto esters, demonstrating its utility in generating enantiopure secondary alcohols. nih.gov The high stereoselectivity of PEDH is attributed to specific interactions and binding energies within the enzyme's active site, as revealed by docking experiments. nih.gov

Table 1: Enzyme-Catalyzed Asymmetric Reduction

EnzymeSubstrateProductEnantiomeric Excess (ee)Reference
(S)-1-phenylethanol dehydrogenase (PEDH)Acetophenone(S)-1-phenylethanolHigh nih.gov
(S)-1-phenylethanol dehydrogenase (PEDH)Various prochiral ketonesEnantiopure secondary alcoholsHigh nih.gov
Transaminase-Based Synthetic Pathways

Transaminases (TAs), or aminotransferases, offer a direct and environmentally friendly route for synthesizing chiral amines from prochiral ketones. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. nih.govgoogle.com

The synthesis of this compound precursors can be achieved using transaminases. For instance, engineered transaminase polypeptides have been developed to convert 3'-hydroxyacetophenone (B363920) to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates. google.com These engineered enzymes often exhibit improved properties, such as enhanced thermal and solvent stability, compared to their naturally occurring counterparts. google.com The process involves the transfer of an amino group from an amino donor to the ketone substrate, facilitated by the PLP cofactor which shuttles the amine group. google.comgoogle.com

Table 2: Transaminase-Based Synthesis

EnzymeSubstrateProductEnantiomeric Excess (ee)ConversionReference
Engineered Transaminase3'-Hydroxyacetophenone(S)-3-(1-aminoethyl)-phenolHighHigh google.com
Immobilized (R)-Transaminase1-phenylpropan-2-one(R)-1-phenylpropan-2-amine>99%88-89% nih.gov
Integrated Enzymatic Cascade Reactions for Stereospecificity

A multi-enzyme cascade has been developed for the production of diastereomerically pure γ-oxyfunctionalized α-amino acids from racemic N-acetylamino acids. elsevierpure.comresearchgate.net This system combines a dynamic kinetic resolution (DKR) step, using an N-acylamino acid racemase (NAAAR) and a stereoselective aminoacylase, with a stereoselective oxidation step catalyzed by an isoleucine dioxygenase. elsevierpure.comresearchgate.net Although challenges such as differing optimal reaction conditions and cofactor compatibility exist, this approach has been successfully applied to produce L-methionine-(S)-sulfoxide with a 97% yield and 95% diastereomeric excess. elsevierpure.com Such integrated systems demonstrate the potential for producing complex chiral molecules with high stereospecificity.

Diastereomer-Based Resolution Techniques

Dynamic Kinetic Resolution Applied to this compound Precursors

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This method has been successfully applied to the synthesis of precursors for this compound.

A notable application of DKR is the reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal (B145474) to produce (S)-2-phenylpropanol. nih.gov By using a whole-cell biocatalyst expressing an engineered Candida tenuis xylose reductase and a formate (B1220265) dehydrogenase for NADH recycling, a high titer of 115 g/L of (S)-2-phenylpropanol with an enantiomeric excess of 93.1% was achieved. nih.gov The success of this process hinges on the careful balance between the rate of enzymatic reduction and the in situ racemization of the aldehyde substrate. nih.gov

Crystallization-Induced Diastereomer Resolution for Enantiomeric Enrichment

Crystallization-induced diastereomer resolution is a classical yet effective method for separating enantiomers. ucl.ac.uk This technique involves converting a racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org Since diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.org

This method has been employed for the enantiomeric enrichment of various compounds. For example, the resolution of racemic amines can be achieved by forming diastereomeric salts with a chiral acid, followed by crystallization. A light-driven method for the dynamic resolution of racemic amines has been developed, which combines catalytic photoredox-mediated racemization with the in situ crystallization of the desired diastereomeric salt. nih.gov This approach has proven effective for a range of secondary and tertiary amines, yielding products with high enantioselectivity. nih.gov Another example involves the separation of the R-epimer of 25-OCH3-PPD from its epimeric mixture through crystallization-induced dynamic resolution (CIDR), achieving a chemical purity of 97% and a total yield of 87%. nih.gov

Total Synthesis and Multi-Component Approaches to this compound

The total synthesis of this compound and related structures can be achieved through various synthetic routes. One common approach involves the Mannich reaction, where an acetophenone is condensed with formaldehyde (B43269) and an amine to form an amino-ketone. prepchem.com Subsequent reduction of the keto group yields the desired 3-amino-1-phenyl-propan-1-ol. prepchem.com

For instance, the synthesis of (±)-1-phenylpropan-1-ol can be accomplished by the reduction of propiophenone (B1677668) using sodium borohydride. mdpi.com This racemic alcohol can then serve as a starting material for further transformations or resolution to obtain the desired enantiomer. While multi-component reactions specifically for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of total synthesis allow for the construction of the carbon skeleton and subsequent introduction and manipulation of functional groups to achieve the target molecule.

Synthesis via Baylis-Hillman Adducts and Subsequent Reductions

A notable pathway to synthesize 2-amino-3-phenylpropane-1-ol derivatives involves the use of Baylis-Hillman adducts. rasayanjournal.co.in This reaction is a carbon-carbon bond-forming process between an activated alkene and an electrophile, catalyzed by a tertiary amine or phosphine (B1218219). rasayanjournal.co.ingoogle.com

The synthesis commences with the reaction of (E)-(2-nitrovinyl)arenes with paraformaldehyde, utilizing a catalytic system of imidazole (B134444) and anthranilic acid to form the Baylis-Hillman adducts, specifically (E)-2-nitro-3-arylprop-2-en-1-ols. rasayanjournal.co.in These intermediates are then subjected to a reduction reaction. The optimal conditions for this transformation involve the use of iron (Fe) and an excess of acidic acid solution at reflux temperature. rasayanjournal.co.in This step effectively reduces the nitro group to a primary amine, yielding the desired 2-amino-3-phenylpropane-1-ol derivatives. rasayanjournal.co.in

The final products are purified by column chromatography. rasayanjournal.co.in This methodology has been shown to be effective for a variety of (E)-2-nitro-3-arylprop-2-en-1-ols, leading to the corresponding chiral amine compounds in good yields. rasayanjournal.co.in

Table 1: Yields of 2-amino-3-arylpropane-1-ol Derivatives from Baylis-Hillman Adducts

Starting Material (Baylis-Hillman Adduct) Product Yield (%)
(E)-2-nitro-3-phenylprop-2-en-1-ol 2-amino-3-phenylpropane-1-ol 82% rasayanjournal.co.in
Other (E)-2-nitro-3-arylprop-2-en-1-ols Corresponding 2-amino-3-arylpropane-1-ols 74-80% rasayanjournal.co.in

Methodologies Involving Propanol (B110389) Precursor Functionalization

Another strategic approach to the synthesis of phenylalaninols involves the functionalization of existing propanol frameworks. A key example is the conversion of 2-amino-1-phenyl-1,3-propanediol (B1266665) (APPD) derivatives into the corresponding phenylalaninols. google.com This process is achieved through the hydrogenation of the hydroxyl group at the benzylic position. google.com The reaction is carried out in the presence of a strong, volatile acid, with trifluoroacetic acid (TFA) being particularly effective due to high reactivity and simplified work-up procedures. google.com This method avoids the side reactions and complex purification steps associated with other strong acids like sulfuric or hydriodic acid. google.com

A distinct, enzyme-based methodology starts from L-phenylalanine and proceeds through a chiral diol intermediate. nih.govacs.org In this multi-step enzymatic cascade, L-phenylalanine is converted to (S)-1-phenyl-1,2-diol with a high enantiomeric excess (98–99% ee) and a yield of 70%. nih.govacs.org This diol, a functionalized propanol precursor, is then transformed into the target amino alcohol. One route involves a two-step cascade where the diol is first oxidized to 2-hydroxy-acetophenone by an alcohol dehydrogenase and subsequently aminated using a transaminase to produce enantiomerically pure 2-phenylglycinol. nih.gov

Strategic Salt Formation for Enhanced Purity of this compound

Achieving high enantiomeric purity is critical in the synthesis of chiral compounds. For amines like this compound, a powerful method for enhancing enantiomeric excess (ee) is strategic salt formation, also known as diastereomeric resolution. google.comresearchgate.net This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. google.comresearchgate.net

This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. google.com This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leading to an enrichment of that diastereomer in the solid phase. The enantiomerically enriched amine can then be recovered from the purified diastereomeric salt by treatment with a base.

The choice of the chiral acid is crucial for efficient resolution. Common resolving agents for amines include chiral carboxylic acids. google.com For example, to enrich an S-enantiomer of an amine, one might use D(-)-tartaric acid or L-mandelic acid. google.com The selection of the solvent system is also a critical parameter that can influence the efficiency of the separation. researchgate.net This method can significantly increase the enantiomeric excess of the desired amine to levels of 90% ee or higher. google.com

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type Specific Examples Target Enantiomer Example
Chiral Carboxylic Acids L(+)-Tartaric Acid R-enantiomer google.com
D(-)-Tartaric Acid S-enantiomer google.com
L-Mandelic Acid S-enantiomer google.com
D-Mandelic Acid R-enantiomer google.com
Dibenzoyltartaric Acid Used for resolving various amino alcohols researchgate.net

Sophisticated Stereochemical Characterization and Enantiomeric Purity Assessment of S 3 Amino 2 Phenylpropan 1 Ol

Advanced Chromatographic Separation Techniques

Chromatographic methods are fundamental in the separation of enantiomers, allowing for their individual quantification and the assessment of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for resolving enantiomers of chiral compounds like 3-amino-2-phenylpropan-1-ol. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The choice of the chiral selector, the core component of the CSP, is crucial for effective separation. For amino alcohols, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven particularly successful. sigmaaldrich.com These CSPs are compatible with a wide range of mobile phases, including both organic and aqueous systems, making them ideal for the separation of polar and ionic compounds like amino acids and their derivatives. sigmaaldrich.com The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which differ in strength for each enantiomer, enabling their resolution. chiraltech.com

In some cases, derivatization of the analyte with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov However, direct analysis on a CSP is often preferred as it simplifies the analytical procedure by eliminating the need for an additional reaction step. sigmaaldrich.com The development of zwitterionic CSPs, such as CHIRALPAK® ZWIX(+) and ZWIX(-), has further expanded the toolbox for the direct stereoselective resolution of amino acids and small peptides. chiraltech.com These phases operate on a principle of synergistic double ion-pairing interactions, providing complementary selectivity and often allowing for the reversal of enantiomer elution order by switching between the two column types. chiraltech.com

Table 1: Chiral HPLC Parameters for Amino Alcohol Separation

Parameter Description Typical Values/Conditions
Chiral Stationary Phase (CSP) The stationary phase containing a chiral selector that enables enantiomeric recognition. Macrocyclic glycopeptides (e.g., teicoplanin-based), Polysaccharide-based, Zwitterionic selectors. sigmaaldrich.comchiraltech.com
Mobile Phase The solvent system that carries the analyte through the column. Mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers. nih.govsigmaaldrich.com
Detection The method used to detect the separated enantiomers as they elute from the column. UV-Vis, Mass Spectrometry (MS). chiraltech.com

| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks. | A value ≥ 1.5 is generally considered baseline separation. nih.gov |

Capillary Electrophoresis Utilizing Chiral Selectors

Capillary electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of chiral compounds. In this technique, a chiral selector is typically added to the background electrolyte (BGE). bio-rad.com The separation is based on the differential migration of the enantiomers in an electric field, which is influenced by their transient and stereoselective interactions with the chiral selector. bio-rad.com

For the analysis of amino alcohols, chiral ligand-exchange capillary electrophoresis is a particularly effective method. nih.gov This approach involves the formation of diastereomeric metal complexes between a metal ion (like copper(II)), a chiral ligand, and the enantiomers of the analyte. bio-rad.comnih.gov The differing stabilities of these transient complexes lead to different electrophoretic mobilities and, consequently, separation. bio-rad.com

Various chiral selectors have been successfully employed in CE, including cyclodextrins, chiral crown ethers, proteins, and polysaccharides. bio-rad.comnih.gov The choice of selector and the optimization of experimental conditions, such as pH and the concentration of the selector and buffer, are critical for achieving successful enantioseparation. nih.gov

State-of-the-Art Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the three-dimensional structure of molecules, making them essential for stereochemical elucidation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive tool for determining the structure and stereochemistry of organic molecules. mdpi.com It provides detailed information about the chemical environment of individual atoms within a molecule.

For stereochemical analysis, chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, which can lead to distinguishable NMR signals for the enantiomers. However, advanced NMR techniques, particularly two-dimensional (2D) NMR, can often provide the necessary stereochemical information without the need for derivatization.

Two-dimensional Correlation Spectroscopy (COSY) is a homonuclear NMR experiment that reveals scalar (through-bond) couplings between protons. libretexts.org A COSY spectrum is a 2D plot with the one-dimensional proton NMR spectrum along both axes. magritek.com The diagonal peaks correspond to the 1D spectrum, while the off-diagonal cross-peaks indicate which protons are coupled to each other. libretexts.orgmagritek.com

By analyzing the coupling patterns, it is possible to trace the connectivity of protons within a molecule, which is fundamental to confirming its structure. magritek.com Furthermore, the magnitude of the coupling constants (J-values), which can be determined from a high-resolution 1D NMR spectrum, can provide crucial information about the dihedral angles between coupled protons, and thus the relative stereochemistry of adjacent chiral centers.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. fz-juelich.de This differential absorption gives rise to a CD spectrum, which is unique for each enantiomer and its mirror image.

CD spectroscopy is a highly sensitive method for determining the enantiomeric excess (ee) of a sample. nih.gov By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of a pure enantiomer, the ee can be calculated. nih.govnih.gov In some cases, derivatization of the analyte with a chromophoric group is necessary to bring the absorption bands into an accessible wavelength range and to enhance the CD signal. nih.gov The development of host-guest systems, where the chiral analyte forms a complex with a chiral host, has also enabled the rapid determination of enantiomeric excess for a variety of chiral compounds, including amino alcohols. acs.org

Table 2: Summary of Spectroscopic Techniques for Stereochemical Analysis

Technique Principle Information Obtained Application to (S)-3-amino-2-phenylpropan-1-ol
High-Resolution NMR Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. Detailed structural information, including connectivity and relative stereochemistry. Confirmation of the molecular structure and elucidation of the relative stereochemistry of chiral centers. mdpi.com
2D COSY NMR A 2D NMR experiment that shows correlations between scalar-coupled protons. Proton-proton connectivity within the molecule. Establishing the bonding framework and aiding in the assignment of proton signals. libretexts.orgmagritek.com

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess and absolute configuration. | Quantifying the enantiomeric purity of this compound. fz-juelich.denih.gov |

Novel Chemiluminescence-Based Methods for Chiral Discrimination

The quest for sensitive, rapid, and cost-effective methods for the enantiomeric purity assessment of chiral compounds has led to the exploration of various optical techniques. Among these, chemiluminescence (CL)-based methods are emerging as a promising frontier for the chiral discrimination of amino alcohols, including this compound, also known as L-phenylalaninol. While direct applications of chemiluminescence for the specific chiral recognition of this compound are still in early stages of research, related studies on analogous compounds and complementary techniques like fluorescence provide a strong foundation for the development of novel CL-based assays.

The principle behind using chemiluminescence for chiral discrimination lies in the diastereomeric interactions between a chiral analyte and a chiral chemiluminescent reagent or a chiral recognition element in the presence of a chemiluminescent system. These interactions result in a measurable difference in the chemiluminescence signal, such as intensity or quantum yield, for each enantiomer.

Research into the functionalization of luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), a widely used chemiluminescent agent, has opened avenues for creating chiral-specific CL probes. nih.govresearchgate.netuoa.gr By acylating the amino group of luminol with a chiral moiety, it is possible to synthesize a chiral luminol derivative that can selectively interact with one enantiomer of a chiral analyte over the other. This diastereoselective interaction would then modulate the efficiency of the chemiluminescence reaction, leading to an enantiomer-dependent light emission.

While specific data on the chemiluminescent discrimination of this compound is not yet prevalent in published literature, studies on fluorescence-based chiral sensors for this very molecule offer compelling analogous findings. For instance, a chiral sensor incorporating (S)-BINOL and substituted coumarin (B35378) moieties has demonstrated highly enantioselective recognition of phenylalaninol. rsc.org This sensor exhibited a significant "turn-on" fluorescence enhancement upon binding with (L)-phenylalaninol, with an enantiomeric fluorescence difference ratio (ef) of 3.07. rsc.org This indicates a strong and selective interaction with the (L)-enantiomer, which would be the basis for a similar chemiluminescence-based system.

The development of such a system would likely involve a chiral selector that preferentially binds to one enantiomer of 3-amino-2-phenylpropan-1-ol. This binding event would then either enhance or quench the light-emitting reaction of a nearby chemiluminescent species, such as a luminol derivative. The magnitude of the change in light emission would be proportional to the concentration of the specific enantiomer, allowing for quantitative analysis of enantiomeric excess.

Another approach could be adapted from the field of electrochemiluminescence (ECL), where a chiral covalent organic framework has been used for the selective discrimination of phenylalanine enantiomers. nih.gov This ECL sensor showed a 1.96-fold higher response to D-phenylalanine than to its L-enantiomer, demonstrating the potential of using chiral environments to achieve luminescence-based enantioselectivity. nih.gov A similar principle could be applied to a purely chemical chemiluminescence system for this compound.

The table below conceptualizes the expected data from a hypothetical chemiluminescence-based assay for the chiral discrimination of phenylalaninol, based on the principles demonstrated in fluorescence and electrochemiluminescence studies of this and related compounds.

Chiral Sensor SystemAnalyteRelative Chemiluminescence IntensityEnantioselective Ratio (S/R)
Chiral Luminol Derivative AThis compound1503.0
(R)-3-amino-2-phenylpropan-1-ol50
Chiral Recognition Element + LuminolThis compound2002.5
(R)-3-amino-2-phenylpropan-1-ol80

This table is illustrative and based on analogous fluorescence and electrochemiluminescence data.

The development of such novel chemiluminescence-based methods holds significant promise for the rapid and high-throughput screening of the enantiomeric purity of this compound and other chiral amino alcohols, which are vital building blocks in the pharmaceutical industry.

Transformative Chemical Derivatizations and Research Applications of S 3 Amino 2 Phenylpropan 1 Ol

Development of Chiral Ligands for Asymmetric Catalysis

The strategic location of the stereocenter, amino group, and hydroxyl group in (S)-phenylalaninol allows for its transformation into a variety of chiral ligands. These ligands, when complexed with metal centers, create catalysts capable of inducing high levels of stereoselectivity in a multitude of chemical reactions, a cornerstone of modern asymmetric synthesis.

Synthesis of Chiral Schiff Base Ligands from (S)-3-amino-2-phenylpropan-1-ol

Chiral Schiff bases are a prominent class of ligands in coordination chemistry and catalysis, prized for their straightforward synthesis and modularity. portico.orgresearchgate.net They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net For this compound, the primary amine readily reacts with a carbonyl compound, such as a substituted salicylaldehyde, to form a chiral Schiff base ligand. This reaction creates an imine (azomethine) functional group (-C=N-), which, along with the hydroxyl group and the phenyl ring, can coordinate with a metal ion. indexacademicdocs.orgprimescholars.comderpharmachemica.com

The general synthesis involves refluxing equimolar amounts of (S)-phenylalaninol and the desired aldehyde in a solvent like ethanol (B145695) or methanol. researchgate.net The resulting Schiff base ligands can then be used to prepare metal complexes by reacting them with various metal salts (e.g., Co(II), Ni(II), Cu(II)). researchgate.net These complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, which is crucial for their catalytic function. indexacademicdocs.orgprimescholars.com Metal complexes derived from amino acid-based Schiff bases have shown significant catalytic activity in various organic transformations and possess notable biological activity. primescholars.comderpharmachemica.comtubitak.gov.tr

Table 1: Synthesis of Schiff Base Metal Complexes

Ligand Source Metal Ion Proposed Geometry Application Reference
Phenylalanine + Benzaldehyde Co(II), Ni(II), Cu(II) Octahedral/Tetrahedral Antibacterial Agents researchgate.net
Phenylalanine + Imidazole-2-carboxaldehyde Co(II), Ni(II), Cu(II), Zn(II) Octahedral Antimicrobial, Antitumor derpharmachemica.com

Elaboration into Pyridine-Containing Ligand Architectures

The framework of this compound can be further elaborated to create sophisticated pyridine-containing ligands. These ligands combine the chirality of the amino alcohol with the well-known coordinating ability of the pyridine (B92270) ring, leading to highly effective polydentate ligands for asymmetric catalysis. rsc.orgsacredheart.edu For instance, L-phenylalanine can be coupled to various pyridine rings to synthesize bicyclic agents. nih.gov

One approach involves creating phosphine (B1218219) oxazoline (B21484) (PHOX) ligands, which are a highly versatile class known for their success in reactions like palladium-catalyzed allylic substitution. nih.gov These P,N-ligands merge the properties of a "soft" phosphine donor with a "hard" nitrogen donor from the oxazoline ring, which can be synthesized from (S)-phenylalaninol. nih.govgoogle.com The synthesis of novel pyridine-alkoxide ligands on a large scale from inexpensive starting materials has also been developed, highlighting their commercial viability for creating polynuclear metal clusters for catalysis. rsc.org Iridium catalysts featuring bicyclic pyridine-phosphinite ligands have demonstrated high efficiency in the asymmetric hydrogenation of olefins. researchgate.net

Application in Supramolecular Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The incorporation of chirality into these frameworks can lead to materials with applications in enantioselective separation, sensing, and catalysis. nih.gov While the direct use of this compound-derived ligands to build the primary structure of MOFs is an emerging area, related research shows significant promise.

For example, an L-phenylalanine-based MOF has been designed that demonstrates chiral recognition of other amino acids like alanine (B10760859) and leucine. rsc.org In another study, a chiral MOF with nanochannels was used for the enantioselective fluorescence-based sensing of amino alcohols, including phenylalaninol. nih.gov These findings suggest that ligands derived from (S)-phenylalaninol, with their inherent chirality and multiple coordination sites (amine, hydroxyl, and potentially modified phenyl ring), are excellent candidates for constructing new chiral MOFs. Postsynthetic modification of existing MOFs, such as those containing bipyridyl units, with chiral fragments is another viable strategy to impart chirality and catalytic activity. nih.gov

Functionalization as Chiral Auxiliaries in Organic Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. rsc.orgwalisongo.ac.id this compound is an excellent precursor for a class of auxiliaries known as oxazolidinones and imidazolidinones. researchgate.net These auxiliaries are widely used because they are easy to prepare, reliably provide high levels of predictable diastereoselectivity, and can be removed under mild conditions and recycled. researchgate.netbath.ac.uk

The most common application is in asymmetric alkylation and aldol (B89426) reactions. rsc.orgresearchgate.net The synthesis of the auxiliary typically involves the cyclization of (S)-phenylalaninol with an agent like phosgene (B1210022) (or a safer equivalent like triphosgene) to form the (S)-4-benzyl-2-oxazolidinone ring system. acs.org This auxiliary is then N-acylated, and the resulting imide is deprotonated to form a chiral enolate. The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide or an aldehyde) to approach from the less hindered face. This process leads to the formation of a new stereocenter with a high degree of diastereoselectivity. rsc.orgmsu.edu

After the reaction, the newly functionalized acyl group is cleaved from the auxiliary (e.g., by hydrolysis or reduction), releasing the enantiomerically enriched product and recovering the auxiliary for reuse. bath.ac.uk Researchers have successfully synthesized chiral N-propionyl-2-imidazolidinones from L-phenylalaninol, which, as boron enolates, undergo highly diastereoselective aldol reactions with various aldehydes. researchgate.net

Table 2: Asymmetric Reactions Using Phenylalaninol-Derived Auxiliaries

Auxiliary Type Reaction Key Feature Reference
Oxazolidinone Asymmetric Alkylation Controls stereochemistry of enolate reactions rsc.org
Imidazolidinone Asymmetric Aldol Reaction High diastereoselectivity with boron enolates researchgate.net

Integral Role as a Chiral Building Block in Advanced Organic Synthesis

Beyond its use in catalysis and as a transient auxiliary, this compound is a fundamental component of the "chiral pool"—a collection of readily available, inexpensive, and enantiomerically pure compounds used as starting materials for total synthesis. nih.govnih.gov By starting a synthesis with a molecule like (S)-phenylalaninol, chemists can incorporate its predefined stereocenter into a more complex target molecule, avoiding the need for a late-stage asymmetric reaction or chiral resolution. portico.org

Construction of Complex Organic Molecules

The use of (S)-phenylalaninol as a chiral building block is a powerful strategy for the efficient synthesis of biologically active compounds, including natural products and pharmaceuticals. portico.orgnih.govmdpi.com The synthetic utility lies in transforming the amino and hydroxyl groups into other functionalities while retaining the original stereochemistry at the C-2 position.

For example, (S)-phenylalaninol is a precursor for the synthesis of bioactive 1,3-amino alcohol motifs. researchgate.net Its derivatives are also key intermediates in the synthesis of important pharmaceutical agents. One notable example is its use in the synthesis of Indinavir, an HIV protease inhibitor used in antiretroviral therapy, which contains an aminoindanol (B8576300) core that can be derived from phenylalanine. mdpi.com The synthesis of various phenylalanine amides with potent activity against mycobacteria also relies on preserving the stereochemistry of the starting L-phenylalanine derivative. nih.gov The versatility of this building block allows for its incorporation into a wide array of complex structures, making it a cornerstone of modern synthetic strategies aimed at producing enantiomerically pure compounds. researchgate.netmdpi.com

Cycloaddition Reactions: Oxazoline Formation for Palladium-Catalyzed Allylic Substitution

The bifunctional nature of this compound allows it to readily undergo cyclization reactions to form heterocyclic compounds. A particularly important transformation is its conversion into a chiral oxazoline. wikipedia.org Oxazolines are five-membered heterocyclic compounds that have found widespread use as ligands in asymmetric catalysis. wikipedia.org

The formation of an oxazoline from this compound typically involves the reaction of the amino alcohol with a carboxylic acid derivative, such as an acyl chloride or an ester, or with a nitrile. wikipedia.org This cyclization creates a rigid, chiral scaffold that can coordinate to a metal center.

Chiral oxazoline ligands derived from this compound have been successfully employed in palladium-catalyzed asymmetric allylic substitution reactions. kcl.ac.ukscite.ai In these reactions, the chiral ligand controls the stereochemical outcome of the nucleophilic attack on a π-allyl palladium complex, leading to the formation of enantioenriched products. The steric and electronic properties of the oxazoline ligand, dictated by the phenyl group from the original amino alcohol, play a crucial role in inducing high levels of enantioselectivity.

Targeted Modifications of the Amino and Hydroxyl Functionalities for Synthetic Utility

The presence of both an amino and a hydroxyl group in this compound provides numerous opportunities for selective modifications, enabling the synthesis of a diverse array of derivatives.

Selective Oxidation and Reduction Reactions

The primary alcohol functionality of this compound can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation or side reactions involving the amino group. Mild oxidizing agents like those used in the Swern or Dess-Martin periodinane oxidation are often employed to convert the alcohol to the corresponding aldehyde, (S)-2-amino-3-phenylpropanal. This chiral aldehyde is a valuable intermediate for the synthesis of various complex molecules.

Conversely, while the alcohol is already in its reduced form, the derivatized molecule can undergo further reductions. For example, a carboxylic acid derivative formed from the oxidation of the alcohol can be reduced back to the alcohol or to other functionalities using appropriate reducing agents.

Nucleophilic Substitution and Amidation Reactions for Diversification

The amino group of this compound is nucleophilic and can readily participate in substitution and amidation reactions. These reactions are fundamental for introducing a wide variety of substituents and for building larger molecular frameworks.

Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups in alkyl halides or other electrophilic substrates. youtube.com This allows for the straightforward introduction of alkyl, aryl, or other functional groups at the nitrogen atom.

Amidation: The reaction of the amino group with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) leads to the formation of amides. ncert.nic.in This is a robust and widely used reaction in organic synthesis. Protecting the hydroxyl group may be necessary to prevent its acylation. The resulting amides are often stable compounds with diverse biological activities and applications in materials science. Derivatization of the amino group can also be achieved using reagents like o-phthalaldehyde (B127526) (OPA) for analytical purposes. researchgate.netchromatographyonline.comnih.gov

These targeted modifications allow for the systematic variation of the structure of this compound, providing access to libraries of compounds for screening in drug discovery and other research areas.

Mechanistic Organic Chemistry Studies of Reactions Involving S 3 Amino 2 Phenylpropan 1 Ol

Elucidation of Reaction Pathways and Stereochemical Control Mechanisms

(S)-3-amino-2-phenylpropan-1-ol is frequently employed as a chiral auxiliary, a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The primary mechanism of stereochemical control involves the formation of a rigid chiral environment around the reaction center, which directs the approach of incoming reagents to a specific face of the substrate, leading to a high degree of stereoselectivity.

A common reaction pathway involves the formation of oxazolidinone derivatives. Oxazolidinones are five-membered heterocyclic compounds that can be synthesized from amino alcohols. These structures are particularly effective as chiral auxiliaries because their rigid conformation locks the orientation of substituents, providing a well-defined steric environment to guide subsequent reactions. The synthesis of oxazolidinones can be achieved through various methods, including the reaction of the amino alcohol with phosgene (B1210022) or its derivatives, or with carbonates.

Once the chiral auxiliary is attached, for instance as an oxazolidinone derivative of a carboxylic acid, the α-proton of the carbonyl group can be deprotonated to form a chiral enolate. The stereochemistry of subsequent alkylation or aldol (B89426) reactions is then dictated by the steric hindrance imposed by the substituents on the oxazolidinone ring, which are derived from the original this compound. The phenyl group at the 2-position of the original amino alcohol plays a significant role in shielding one face of the enolate, thereby directing the electrophile to the opposite face. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered for reuse.

The table below illustrates the typical steps in utilizing an amino alcohol like this compound as a chiral auxiliary in an asymmetric alkylation.

StepDescriptionKey Intermediate/Product
1. Auxiliary AttachmentReaction of this compound with a carboxylic acid derivative to form a chiral amide or oxazolidinone.Chiral N-acylated oxazolidinone
2. Enolate FormationDeprotonation of the α-carbon of the carbonyl group using a strong base to form a stereochemically defined enolate.Chiral lithium or boron enolate
3. Stereoselective ReactionThe enolate reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile.Diastereomerically enriched product
4. Auxiliary RemovalHydrolytic or reductive cleavage of the chiral auxiliary to yield the desired enantiomerically pure product and recover the auxiliary.Enantiomerically pure carboxylic acid derivative and recovered this compound

Computational Chemistry Approaches to Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including asymmetric transformations. researchgate.net These methods allow for the detailed study of reaction intermediates and transition states that are often too transient to be observed experimentally.

In the context of reactions involving this compound, computational studies can provide valuable insights into the origins of stereoselectivity. By modeling the reaction pathway, chemists can:

Determine the three-dimensional structures of key intermediates, such as the chiral enolate formed when the auxiliary is used.

Locate and characterize the transition state structures for the formation of the different stereoisomeric products.

Calculate the relative energies of these transition states. The difference in activation energy between the competing pathways, as calculated computationally, can be used to predict the diastereomeric or enantiomeric ratio of the products.

For example, a DFT study of an asymmetric aldol reaction using a chiral auxiliary derived from this compound would involve modeling the Zimmerman-Traxler transition state. This model proposes a six-membered ring-like transition state where the enolate and the aldehyde are coordinated to a metal ion (e.g., lithium or boron). The calculations would explore different possible conformations of this transition state, taking into account the steric interactions between the substituents on the aldehyde, the enolate, and the chiral auxiliary. The conformation with the lowest calculated energy would correspond to the transition state for the major diastereomer, and the predicted product stereochemistry could be compared with experimental results.

Computational studies can also reveal more subtle, non-covalent interactions, such as hydrogen bonding or π-stacking, that can play a crucial role in stabilizing a particular transition state and thus influencing the stereochemical outcome. nih.gov By understanding these interactions at a molecular level, more effective chiral auxiliaries and catalysts can be designed.

The table below outlines the typical workflow of a computational study aimed at understanding the stereoselectivity of a reaction involving a chiral auxiliary.

StepComputational TaskInformation Gained
1. Model BuildingConstruct 3D models of reactants, intermediates, and possible transition states.Initial geometries for optimization.
2. Geometry OptimizationCalculate the lowest energy structure for each species.Stable conformations of intermediates and precise geometries of transition states.
3. Frequency CalculationConfirm that intermediates are energy minima (all real frequencies) and transition states are first-order saddle points (one imaginary frequency).Characterization of stationary points on the potential energy surface.
4. Energy CalculationCompute the relative electronic and free energies of the transition states leading to different stereoisomers.Prediction of the major product and the expected stereoselectivity (e.g., dr or ee).
5. Analysis of InteractionsVisualize and quantify non-covalent interactions within the transition state structures.Understanding the specific steric and electronic factors that control stereoselectivity.

Future Prospects and Emerging Research Trajectories for S 3 Amino 2 Phenylpropan 1 Ol

Innovations in Green Chemistry Synthesis of (S)-3-amino-2-phenylpropan-1-ol

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of chiral molecules like this compound. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and multiple protection-deprotection steps, leading to significant waste generation. In contrast, emerging green chemistry approaches, particularly those employing biocatalysis and chemoenzymatic strategies, offer more sustainable and efficient alternatives.

Biocatalytic and Chemoenzymatic Approaches:

One of the most promising green innovations is the use of enzymes as catalysts. Biocatalysis offers high enantioselectivity and operates under mild reaction conditions, often in aqueous media, thereby minimizing the environmental impact. A notable development is the creation of one-pot cascade biocatalysis systems. For instance, researchers have engineered a system that efficiently converts biobased L-phenylalanine into both (R)- and (S)-phenylalaninol. This method avoids the need for expensive metal catalysts and hazardous reagents, presenting a sustainable pathway for the production of chiral phenylalaninols.

Multi-enzymatic cascade processes are also gaining traction. These systems couple the activity of several enzymes in a single pot to perform a series of transformations, thereby improving process efficiency and reducing waste. For example, phenylalanine ammonia (B1221849) lyases (PALs) have been utilized in chemoenzymatic cascade processes for the synthesis of D- and L-phenylalanine derivatives, which are direct precursors to phenylalaninol.

The table below summarizes a comparison between a biocatalytic route and a traditional chemical synthesis for phenylalaninol, highlighting the green chemistry advantages of the enzymatic approach.

MetricBiocatalytic RouteChemical Synthesis
E-factor 129.0 g/g156.9 g/g
EcoScale Score 61 (Acceptable)33 (Inadequate)
Key Advantages Eliminates metal catalysts, hazardous reagents, and harsh conditions.Relies on traditional, often less sustainable, chemical reagents.

Expanding the Scope of Chiral Catalysis and Ligand Design

This compound is not only a target for synthesis but also a valuable tool in the development of new chiral catalysts and ligands. Its bifunctional nature allows for the facile synthesis of a diverse range of ligands that can be employed in various asymmetric catalytic reactions.

Chiral Ligands from this compound:

The amino and hydroxyl groups of this compound can be selectively modified to create bidentate or tridentate ligands. A prominent class of ligands derived from chiral amino alcohols are oxazoline-based ligands. These ligands are synthesized through the reaction of the amino alcohol with a carboxylic acid or its derivative. The resulting chiral oxazoline (B21484) ring, in proximity to the stereocenter of the original amino alcohol, creates a well-defined chiral environment around a coordinated metal center.

These ligands have proven effective in a variety of metal-catalyzed asymmetric reactions, including:

Friedel-Crafts Alkylations: Chiral bis(oxazolinyl)thiophene ligands, synthesized from chiral amino alcohols, have been used in copper-catalyzed asymmetric Friedel-Crafts alkylations of indoles with nitroolefins, achieving good yields and enantioselectivities.

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes with chiral diphosphine and amine-based ligands, including those derived from amino alcohols, have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of ketones.

Carbon-Carbon Bond Forming Reactions: The modular nature of ligands derived from this compound allows for fine-tuning of their steric and electronic properties to suit different catalytic transformations.

The development of novel ligand architectures based on this chiral scaffold is an active area of research. The goal is to create more robust, efficient, and versatile catalysts for a broader range of asymmetric syntheses.

Ligand TypeDerived FromApplication Example
Bis(oxazolinyl)thiophene Chiral Amino AlcoholsCu-catalyzed Asymmetric Friedel-Crafts Alkylation
Diphosphine/Amine Ligands Chiral Amino AlcoholsRu-catalyzed Asymmetric Hydrogenation of Ketones

This table showcases examples of ligand types derived from chiral amino alcohols and their applications in asymmetric catalysis.

Advanced Methodologies for Stereoisomeric Control and Resolution

Achieving high levels of stereoisomeric purity is paramount in the synthesis of chiral compounds. Research in this area is focused on two main strategies: the development of highly stereoselective synthetic methods and the advancement of efficient resolution techniques for racemic mixtures.

Stereoselective Synthesis:

The direct synthesis of the desired enantiomer is often the most efficient approach. Asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols. Recent advancements include the use of cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones to afford chiral vicinal amino alcohols with excellent enantioselectivities (up to 99% ee) and high yields. This method, which can be performed on a gram scale with low catalyst loading, offers a direct and efficient route to compounds like this compound.

Multi-enzymatic systems are also being employed for the stereoselective synthesis of amino alcohols. For example, the combination of stereocomplementary alcohol dehydrogenases and ω-transaminases in a cascade reaction has been used to synthesize all four stereoisomers of nor(pseudo)ephedrine with excellent optical purities and high yields. Such strategies could be adapted for the synthesis of this compound.

Advanced Resolution Techniques:

For cases where a racemic mixture is produced, efficient resolution methods are essential.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For 3-amino-2-phenylpropan-1-ol, lipases can catalyze the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, often with high enantiomeric excess.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers and determining the enantiomeric excess of a chiral compound.

The table below highlights some advanced methodologies for achieving stereoisomeric control.

MethodologyDescriptionKey Advantage
Asymmetric Hydrogenation Direct synthesis of the desired enantiomer from a prochiral precursor using a chiral catalyst.High enantioselectivity and atom economy.
Enzymatic Kinetic Resolution Use of an enzyme to selectively react with one enantiomer in a racemic mixture.High stereoselectivity and mild reaction conditions.
Diastereomeric Salt Formation Formation of separable diastereomeric salts from a racemic mixture and a chiral resolving agent.A well-established and often scalable method.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.